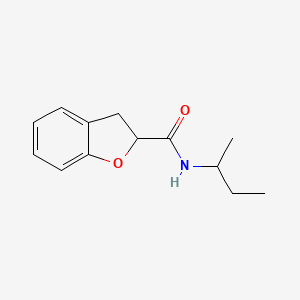
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in the fitness industry as a performance-enhancing drug has gained significant attention in recent years.
Mécanisme D'action
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various metabolic pathways. PPARδ activation increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved energy metabolism and reduced lipid accumulation. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase the expression of genes involved in antioxidant defense and anti-inflammatory pathways, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to increase endurance and improve exercise performance in animal models and human trials. It enhances the utilization of fatty acids as an energy source, sparing glycogen stores and delaying fatigue. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to improve muscle recovery and reduce muscle damage after intense exercise. However, its effects on muscle mass and strength are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a potent and selective PPARδ agonist that can be used to study the molecular mechanisms of energy metabolism and cardiovascular function. It has several advantages over other PPARδ agonists, such as fenofibrate and bezafibrate, including higher potency, selectivity, and oral bioavailability. However, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has some limitations for lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone. One area of interest is the development of more potent and selective PPARδ agonists with fewer side effects. Another area of research is the investigation of the effects of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone on other metabolic pathways, such as autophagy and mitochondrial function. In addition, the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone in human trials need to be further evaluated before its potential therapeutic applications can be realized.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves a multi-step process that starts with the condensation of 2,3-dihydroindole and 6-methylpyridine-3-carbaldehyde. The resulting product is then subjected to a series of reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been investigated for its cardioprotective effects, including the prevention of atherosclerosis and myocardial infarction.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-7-13(11-17-12)10-16(19)18-9-8-14-4-2-3-5-15(14)18/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQLRYSTWVIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-(6-methylpyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)



![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)




